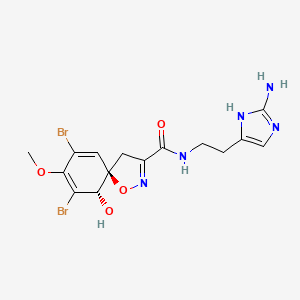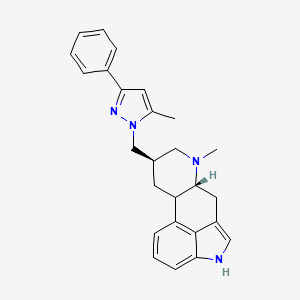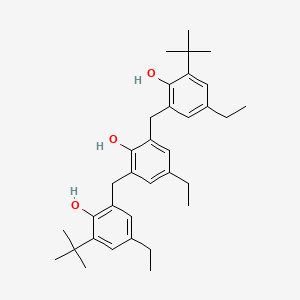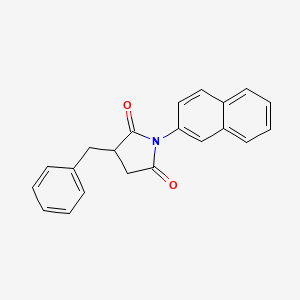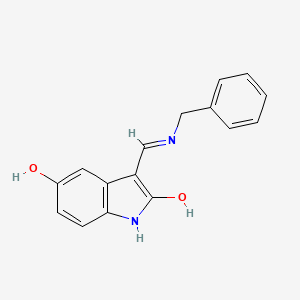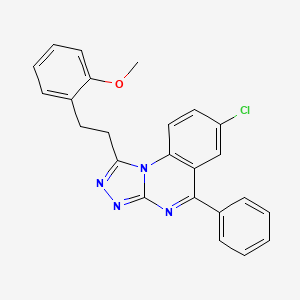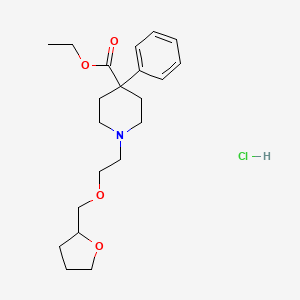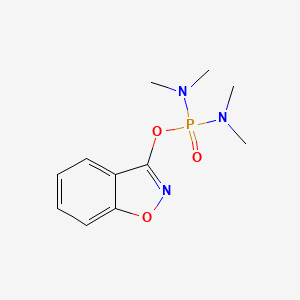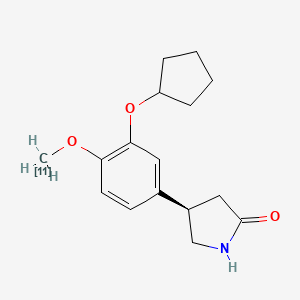![molecular formula C18H43N5O2 B12737451 N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decanoic acid, branched, reaction products with tetraethylenepentamine is a complex chemical compound formed through the reaction of decanoic acid with tetraethylenepentamine. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, branched, reaction products with tetraethylenepentamine typically involves the reaction of decanoic acid with tetraethylenepentamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and advanced process control systems. The raw materials, decanoic acid and tetraethylenepentamine, are fed into the reactor in precise proportions, and the reaction is carried out under controlled conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final product.
化学反应分析
Types of Reactions
Decanoic acid, branched, reaction products with tetraethylenepentamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Decanoic acid, branched, reaction products with tetraethylenepentamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as an active pharmaceutical ingredient.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of decanoic acid, branched, reaction products with tetraethylenepentamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Decanoic acid, reaction products with diethylenetriamine
- Decanoic acid, reaction products with triethanolamine
- Decanoic acid, reaction products with octanoic acid
Uniqueness
Decanoic acid, branched, reaction products with tetraethylenepentamine is unique due to its branched structure and the presence of tetraethylenepentamine, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C18H43N5O2 |
|---|---|
分子量 |
361.6 g/mol |
IUPAC 名称 |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid |
InChI |
InChI=1S/C10H20O2.C8H23N5/c1-2-3-4-5-6-7-8-9-10(11)12;9-1-3-11-5-7-13-8-6-12-4-2-10/h2-9H2,1H3,(H,11,12);11-13H,1-10H2 |
InChI 键 |
PRPSEXXHJOBBNW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)O.C(CNCCNCCNCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


